Allyltributylstannane

Overview

Description

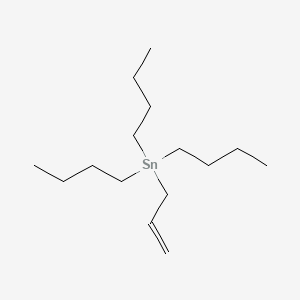

Allyltributylstannane: is an organotin compound with the chemical formula C15H32Sn tributyl-2-propenylstannane . This compound is a clear, colorless liquid that is primarily used as an allylation reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method involves the reaction of allyl bromide with magnesium in anhydrous ether to form allylmagnesium bromide.

Direct Reaction: Another method involves the direct reaction of tributyltin chloride with allyl magnesium bromide in the presence of a catalyst.

Industrial Production Methods: Industrial production typically follows the Grignard reaction route due to its efficiency and high yield. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Chemical Reactions Analysis

Nucleophilic Allylation of Trichloroacetimidates

Allyltributylstannane reacts with diarylmethyl trichloroacetimidates under mild thermal conditions to form 1,1’-diarylbutyl products. This substitution occurs via a proposed ionic or radical pathway :

Key reaction parameters (Table 1 from ):

| Solvent | Conditions | Yield (%) |

|---|---|---|

| Nitromethane | Reflux, 16 h | 71 |

| 1,4-Dioxane | Reflux, 48 h | 32 |

| Toluene | Reflux, 24 h | 31 |

-

Mechanistic insights :

-

Ionic pathway : Imidate ionization generates a carbocation intermediate (A ), which reacts with the allyl nucleophile .

-

Radical pathway : TEMPO inhibition experiments (yield drop to 30%) suggest partial radical involvement, likely through a diphenylmethyl radical intermediate (D ) .

-

Electron-rich substrates show higher yields due to carbocation stabilization .

-

Stereoselective Radical Reactions

This compound participates in stereocontrolled radical additions, particularly in cyclic systems :

Example : Allylation of β-lactam 5 (Scheme 2 in ):

-

Cyclic radical 7 forms selectively from the bottom face to avoid steric clashes with sulfone groups.

-

Substrate-controlled diastereoselectivity achieves >90% preference for product 6 .

Key stereochemical principles :

-

Allylic strain effects : Bulky substituents (e.g., CH₂SO₂tBu) dictate radical conformation, forcing nucleophilic attack from the less hindered face .

-

Felkin–Anh model : Applies to non-planar radicals (e.g., oxygen-substituted systems), where acrylonitrile approaches anti to the largest substituent .

Aldehyde Allylation

This compound reacts with aldehydes under thermal or Lewis acid-catalyzed conditions (e.g., Yb(OTf)₃) to form homoallylic alcohols .

Palladium-Catalyzed Coupling

In the presence of Pd(PPh₃)₄, it couples with iodoquinones or allyl acetates to construct complex allylated frameworks .

Scientific Research Applications

Allylation Reactions

Allyltributylstannane serves as an effective reagent for allylation, particularly in reactions involving aldehydes and ketones. The compound acts as a stable allyl anion equivalent, allowing for the formation of homoallylic alcohols through nucleophilic addition.

- Mechanism of Reaction : The allylation process can occur via Lewis acid catalysis or under thermal conditions. For example, studies have shown that when this compound is reacted with aldehydes in the presence of Lewis acids like boron trifluoride, high yields of homoallylic alcohols can be achieved . The mechanism can involve both ionic and radical pathways, depending on the reaction conditions and substrates used .

- Case Study : A study demonstrated the successful allylation of diarylmethyl trichloroacetimidates with this compound under mild conditions without the need for strong bases or catalysts. This method yielded good conversions and provided access to 1,1′-diarylbutyl structures, which are significant pharmacophores in medicinal chemistry .

Carbon-Carbon Bond Formation

This compound is instrumental in carbon-carbon bond formation reactions. Its ability to act as a nucleophile allows for the construction of complex molecular architectures.

- Synthesis of Homoallylic Alcohols : The compound has been employed in the synthesis of various homoallylic alcohols through its reaction with carbonyl compounds. This application is particularly valuable in synthesizing intermediates for pharmaceuticals and agrochemicals .

- Comparison of Catalytic Systems : Different catalytic systems have been evaluated for their efficiency in utilizing this compound for carbon-carbon bond formation. For instance, lanthanum trichloride has been identified as an efficient catalyst for these reactions, showcasing the versatility of this compound across different catalytic environments .

Mechanistic Studies

Research on the mechanisms involving this compound has provided insights into its reactivity and potential applications.

- Lewis Acid Promoted Additions : Mechanistic studies have indicated that the addition of this compound to aldehydes can be significantly enhanced by Lewis acids, leading to improved yields and selectivity . The stereochemical outcomes are influenced by both reagent control and substrate control, allowing for precise manipulation of product configurations.

- Thermal vs. Catalytic Conditions : Investigations into thermal reactions versus those catalyzed by Lewis acids reveal that while thermal conditions can lead to lower yields due to high temperature requirements, Lewis acid-promoted reactions offer milder conditions with higher chemical yields .

Summary of Applications

The following table summarizes key applications and findings related to this compound:

Mechanism of Action

Mechanism: : Allyltributylstannane acts as an allylation reagent by transferring its allyl group to other molecules. This process is often catalyzed by transition metals like palladium . Molecular Targets and Pathways : The compound primarily targets carbonyl compounds, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Allyltrimethylsilane: Another allylation reagent but with silicon instead of tin.

Allylboronic Acid Pinacol Ester: Used for similar allylation reactions but involves boron.

Uniqueness: : Allyltributylstannane is unique due to its high reactivity and efficiency in forming carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Biological Activity

Allyltributylstannane (ATBS) is an organotin compound that has garnered attention in organic synthesis due to its unique reactivity and potential biological applications. This article provides a comprehensive overview of the biological activity of ATBS, detailing its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by its ability to act as a nucleophile in various chemical reactions. It is particularly noted for its role as an allyl anion equivalent, facilitating the formation of carbon-carbon bonds under mild conditions. The reactivity of ATBS can be attributed to its structure, which allows it to participate in both ionic and radical pathways during reactions.

Mechanistic Pathways

- Ionic Pathway : In this pathway, ATBS reacts with electrophiles through the formation of an ion pair, leading to substitution reactions. This mechanism has been observed in the allylation of trichloroacetimidates where electron-rich substrates yield higher conversion rates .

- Radical Pathway : ATBS also exhibits reactivity under radical conditions, where it can generate stabilized radicals that participate in further transformations. The use of radical scavengers like TEMPO has demonstrated that both pathways may coexist, influencing the overall yield of the desired products .

Applications in Medicinal Chemistry

ATBS has been utilized in the synthesis of various biologically active compounds, including anticancer agents. Its ability to facilitate stereoselective allylation reactions makes it a valuable reagent in the construction of complex molecular architectures.

Case Studies

- Synthesis of Bryostatins : Research involving ATBS has led to significant advancements in the synthesis of bryostatins, a class of potent anticancer compounds. The use of ATBS in asymmetric allylation reactions has resulted in high yields and enantioselectivity, demonstrating its effectiveness as a building block in medicinal chemistry .

- Antimicrobial Activity : Preliminary studies have indicated that compounds synthesized using ATBS exhibit antimicrobial properties. The structural modifications facilitated by ATBS may enhance the biological activity of these derivatives, making them potential candidates for further development as antimicrobial agents .

Data Tables

The following table summarizes key findings related to the biological activity and applications of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing allyltributylstannane, and how can its purity be validated?

this compound is typically synthesized via transmetallation of allyl magnesium bromide with tributyltin chloride. Key steps include:

- Reaction conditions : Use anhydrous solvents (e.g., THF) under inert atmosphere to prevent oxidation .

- Purification : Distillation under reduced pressure (e.g., 0.1 mmHg at 80–90°C) to isolate the product .

- Characterization : Validate purity using / NMR (e.g., δ 0.8–1.6 ppm for Sn-CH signals) and IR spectroscopy (C-Sn stretching at ~500 cm) .

- Reproducibility : Document solvent grades, temperature gradients, and inert gas flow rates to align with reproducibility standards .

Q. What are the common applications of this compound in organic synthesis?

this compound is widely used in allylation reactions , such as:

- Carbonyl allylation : Catalyzed by Lewis acids (e.g., SiCl/DMSO), yielding homoallylic alcohols/amines with high regioselectivity .

- Mechanistic insight : The tin reagent acts as a nucleophile, transferring the allyl group to electrophilic substrates (e.g., aldehydes, imines) under mild conditions .

- Example protocol : Combine this compound (1.2 eq), aldehyde (1 eq), and catalytic iodine in AcOH/HO (3:1) at 25°C for 12 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective allylation using this compound?

- Variable testing : Systematically adjust catalysts (e.g., chiral sulfoxides for enantioselectivity), solvents (polar vs. nonpolar), and temperature .

- Statistical design : Use factorial experiments to identify interactions between variables (e.g., catalyst loading vs. reaction time) .

- Case study : Asymmetric allylation of aromatic aldehydes achieved 85% ee using (R)-methyl p-tolyl sulfoxide as a chiral inducer .

Q. How should researchers address contradictory results in stereochemical outcomes of this compound-mediated reactions?

- Root-cause analysis : Compare reaction parameters (e.g., moisture levels, catalyst purity) across studies .

- Mechanistic probes : Use deuterium labeling or computational modeling (DFT) to trace stereochemical pathways .

- Data reconciliation : Publish raw NMR/GC-MS data and crystallographic evidence to resolve discrepancies .

Q. What advanced analytical techniques are critical for characterizing this compound reaction intermediates?

- In situ monitoring : Employ NMR to track tin intermediates or HPLC-MS for transient species .

- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates under varying conditions .

- Cross-validation : Pair experimental data with computational simulations (e.g., Gaussian09 for transition-state analysis) .

Q. How can air-sensitive reactions involving this compound be reliably scaled for reproducibility?

- Techniques : Use Schlenk lines or gloveboxes for reagent handling; pre-dry solvents over molecular sieves .

- Documentation : Specify degassing protocols (e.g., freeze-pump-thaw cycles) and O/HO ppm thresholds in methods .

- Troubleshooting : Include contingency steps for failed reactions (e.g., alternative quenching methods) .

Q. Methodological and Ethical Considerations

Q. What statistical approaches are recommended for analyzing this compound reaction yields?

- Error analysis : Report standard deviations for triplicate experiments and use ANOVA to assess significance (p < 0.05) .

- Data presentation : Use scatter plots with error bars or boxplots to visualize yield distributions .

Q. How should researchers mitigate ethical concerns when using toxic tin reagents?

- Safety protocols : Adopt fume hoods, PPE, and waste disposal guidelines per OSHA/REACH regulations .

- Environmental impact : Quantify tin residues via ICP-MS and disclose remediation methods in supplementary data .

Q. Data Management and Reporting

Q. What guidelines ensure transparent reporting of this compound experimental data?

- Data repositories : Deposit raw NMR spectra, chromatograms, and crystallographic files in public databases (e.g., Zenodo) with DOIs .

- Supplementary materials : Include detailed synthetic procedures, hazard codes, and instrument calibration logs .

Q. How can computational tools enhance the design of this compound-based reactions?

- Software : Utilize ChemDraw for retrosynthetic planning or Gaussian for transition-state modeling .

- Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions .

Q. Tables for Key Data

| Analytical Techniques | Application | Reference |

|---|---|---|

| NMR | Tin intermediate tracking | |

| HPLC-MS | Detection of transient species | |

| DFT calculations | Mechanistic pathway validation |

Properties

IUPAC Name |

tributyl(prop-2-enyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;3H,1-2H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGRTLMDMVAFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179553 | |

| Record name | Allyltributylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24850-33-7 | |

| Record name | Allyltributyltin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24850-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyltributylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024850337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyltributylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltributylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLTRIBUTYLSTANNANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOR8OD4103 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.